(1,4-dimethyl-1H-imidazol-5-yl)methanol
Overview
Description
“(1,4-dimethyl-1H-imidazol-5-yl)methanol” is a compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules and are used in diverse applications .
Synthesis Analysis
The synthesis of imidazoles has been a topic of significant research. Various methodologies have been developed, focusing on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered imidazole ring with two non-adjacent nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, while the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions to form multisubstituted imidazoles . They can also be synthesized via a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .Physical and Chemical Properties Analysis
Imidazoles, including “this compound”, are generally white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they can exhibit both acidic and basic properties .Mechanism of Action
The mechanism of action of imidazoles depends on their specific structure and the context in which they are used. For instance, in the synthesis of disubstituted imidazoles from amido-nitriles, the reaction is reported to proceed via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Safety and Hazards
Future Directions
Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research will likely focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications .
Properties
IUPAC Name |
(3,5-dimethylimidazol-4-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-9)8(2)4-7-5/h4,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPALVKINYWAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.